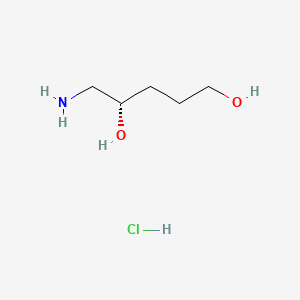
(4S)-5-aminopentane-1,4-diolhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-5-aminopentane-1,4-diolhydrochloride is a chemical compound with significant importance in various scientific fields. It is characterized by its unique structure, which includes an amino group and two hydroxyl groups, making it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5-aminopentane-1,4-diolhydrochloride typically involves the reduction of corresponding keto compounds or the amination of diol precursors. The reaction conditions often include the use of reducing agents such as sodium borohydride or catalytic hydrogenation. The choice of solvent and temperature can significantly influence the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The process may involve the use of automated systems to control reaction parameters precisely, ensuring the reproducibility of the product.
化学反応の分析
Types of Reactions
(4S)-5-aminopentane-1,4-diolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, which can be further utilized in different applications.
科学的研究の応用
(4S)-5-aminopentane-1,4-diolhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (4S)-5-aminopentane-1,4-diolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved often include binding to active sites or altering the conformation of the target molecule, leading to changes in its activity.
類似化合物との比較
Similar Compounds
Similar compounds to (4S)-5-aminopentane-1,4-diolhydrochloride include:
- 5-aminopentane-1,4-diol
- 4-aminobutan-1-ol
- 2-amino-1,3-propanediol
Uniqueness
What sets this compound apart is its specific stereochemistry, which can significantly influence its reactivity and interaction with biological molecules. This unique feature makes it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C5H14ClNO2 |
|---|---|
分子量 |
155.62 g/mol |
IUPAC名 |
(4S)-5-aminopentane-1,4-diol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c6-4-5(8)2-1-3-7;/h5,7-8H,1-4,6H2;1H/t5-;/m0./s1 |
InChIキー |
MXAGXJANQDFTPY-JEDNCBNOSA-N |
異性体SMILES |
C(C[C@@H](CN)O)CO.Cl |
正規SMILES |
C(CC(CN)O)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















